5-Norbornene-2-acetic acid succinimidyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

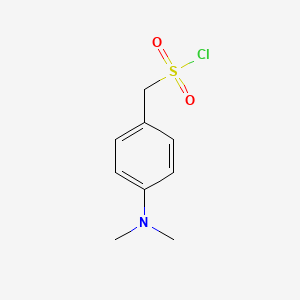

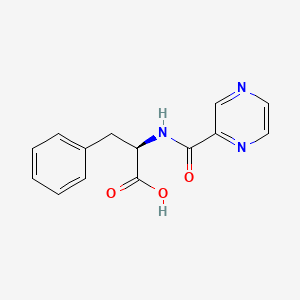

5-Norbornene-2-acetic acid succinimidyl ester is a chemical compound that plays a key role in biological imaging . The ester group of this compound reacts with compounds containing amine .

Synthesis Analysis

The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester will react with amine-containing compounds such as lysine residues on proteins/peptides . Norbornene has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction which is a bioorthogonal reaction demonstrated to be useful in biological imaging applications .Molecular Structure Analysis

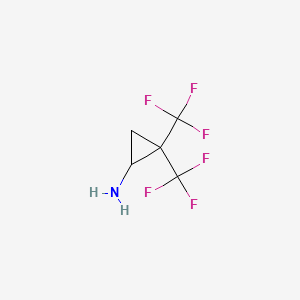

The empirical formula of 5-Norbornene-2-acetic acid succinimidyl ester is C13H15NO4 . It has a molecular weight of 249.26 . The elemental analysis shows that it contains Carbon (62.64%), Hydrogen (6.07%), Nitrogen (5.62%), and Oxygen (25.67%) .Chemical Reactions Analysis

The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester reacts with amine-containing compounds such as lysine residues on proteins/peptides . Norbornene has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction .Physical And Chemical Properties Analysis

5-Norbornene-2-acetic acid succinimidyl ester is a solid compound . Its melting point is between 115-120 °C .Scientific Research Applications

Bioorthogonal Chemistry

5-Norbornene-2-acetic acid succinimidyl ester is utilized in bioorthogonal chemistry, where it reacts with amine-containing compounds like lysine residues on proteins/peptides. This reaction is part of an inverse electron demand Diels-Alder cycloaddition, which is rapid and selective, making it useful for biological imaging applications .

Biological Imaging

The compound’s ability to participate in bioorthogonal reactions makes it valuable for biological imaging. It can be used to label biomolecules with organic dyes or quantum dots (QDs) efficiently, enhancing imaging techniques for research purposes .

Protein and Peptide Modification

The succinimidyl ester group of the compound reacts with amines, allowing for the modification of proteins and peptides. This modification can be used to study protein function, interactions, and structure .

Mechanism of Action

Target of Action

The primary target of 5-Norbornene-2-acetic acid succinimidyl ester are amine-containing compounds , such as lysine residues on proteins/peptides . The succinimidyl ester group of the compound is designed to react with these targets.

Mode of Action

The succinimidyl ester group in the compound reacts with amine-containing compounds, specifically the lysine residues on proteins/peptides . This reaction forms a covalent bond, leading to a change in the structure of the target protein or peptide.

Biochemical Pathways

The compound is involved in bioorthogonal reactions , specifically the inverse electron demand Diels-Alder cycloaddition reaction . Norbornene, a part of the compound, has been shown to react with 1,2,4,5-tetrazines in this type of reaction. This reaction is bioorthogonal, meaning it can occur inside living organisms without interfering with native biochemical processes.

Result of Action

The result of the compound’s action is the formation of a covalent bond with amine-containing compounds, leading to a change in the structure of the target protein or peptide . This can be useful in biological imaging applications, where the compound can be used to label proteins or peptides with a fluorescent dye or other marker for visualization .

Future Directions

The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This reaction is a bioorthogonal reaction demonstrated to be useful in biological imaging applications . Therefore, the future directions of this compound could be in the development of new techniques and applications in biological imaging.

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGNOQQTUYLDKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)